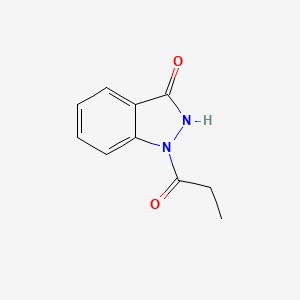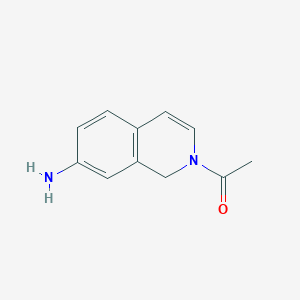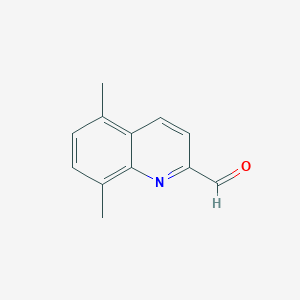
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring, with an oxo group at the 2-position and a carboxamide group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under reflux conditions, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, green chemistry approaches, such as solvent-free conditions and the use of eco-friendly catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared with other similar compounds, such as:
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and biological activities.
2-Oxo-1,2,3,4-tetrahydropyrimidine: This compound has a pyrimidine ring instead of a quinoline ring, resulting in distinct structural and functional characteristics.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-oxo-3,4-dihydro-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(14)7-3-1-2-6-4-5-8(13)12-9(6)7/h1-3H,4-5H2,(H2,11,14)(H,12,13) |
Clave InChI |
SSXAMJZBGBDAPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)



![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)

![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)

